molecular formula C12H14BF3O3 B6321184 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol CAS No. 2096996-10-8

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol

Cat. No.: B6321184
CAS No.: 2096996-10-8
M. Wt: 274.05 g/mol
InChI Key: NUFHGATYYDWAML-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol is a complex organic compound that features a boron-containing dioxaborinane ring and a trifluoromethyl-substituted phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol typically involves the following steps:

    Formation of the Dioxaborinane Ring: The dioxaborinane ring can be synthesized by reacting boronic acid with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Phenol: The final step involves coupling the dioxaborinane ring with a phenol derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted phenols with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol depends on its application:

    In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors through binding interactions facilitated by the boron and trifluoromethyl groups.

    In Materials Science: The compound’s structure allows it to interact with other molecules or polymers, imparting desired properties such as increased stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the trifluoromethyl group, making it less reactive in certain substitution reactions.

    3-(Trifluoromethyl)phenol: Lacks the dioxaborinane ring, reducing its utility in boron-related applications.

    4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol is unique due to the presence of both the dioxaborinane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable in various applications ranging from organic synthesis to materials science.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)10-4-3-8(17)5-9(10)12(14,15)16/h3-5,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFHGATYYDWAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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